

An In-depth Technical Guide to the Metabolic Reprogramming Effects of DASA-58

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Compound of Interest

Compound Name: DASA-58

Cat. No.: B606943

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the metabolic effects induced by **DASA-58**, a potent allosteric activator of pyruvate kinase M2 (PKM2). It is designed to furnish researchers and drug development professionals with detailed experimental methodologies and quantitative data to facilitate further investigation into **DASA-58**'s therapeutic potential.

Introduction: The Role of DASA-58 in Cancer Metabolism

Cancer cells exhibit a distinct metabolic phenotype characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic switch.[1] In its less active dimeric form, PKM2 diverts glycolytic intermediates into anabolic pathways, supporting rapid cell proliferation.[2] **DASA-58** is a small molecule activator that promotes the formation of the more active tetrameric form of PKM2.[3][4] This activation reverses the Warburg effect, leading to a significant reprogramming of cancer cell metabolism. This guide explores the multifaceted effects of **DASA-58**, detailing its impact on key metabolic pathways and providing the necessary technical information for its study.

Mechanism of Action of DASA-58

DASA-58 functions as a specific and potent allosteric activator of PKM2. It binds to the subunit interface of PKM2, a site distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the tetrameric conformation of the enzyme, leading to a constitutively active state that is resistant to inhibition by phosphotyrosine signaling. The activation of PKM2 by **DASA-58** enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby accelerating the final step of glycolysis.

Key Metabolic Effects of DASA-58

The activation of PKM2 by **DASA-58** triggers a cascade of metabolic changes within cancer cells. These alterations primarily involve a shift in the balance between glycolysis and oxidative phosphorylation.

Enhanced Glycolysis and Lactate Production

Treatment with **DASA-58** leads to a significant increase in the rate of glycolysis. This is evidenced by elevated levels of extracellular acidification (ECAR) and increased production and secretion of lactate. This effect has been observed in various cancer cell lines, including breast and prostate cancer. The increased glycolytic flux is a direct consequence of the enhanced enzymatic activity of PKM2.

Reduced Mitochondrial Respiration

Concurrently with the increase in glycolysis, **DASA-58** treatment is associated with a reduction in mitochondrial oxygen consumption. This suggests a metabolic shift away from oxidative phosphorylation. Importantly, this reduction in oxygen consumption is not due to direct mitochondrial damage. Instead, the increased conversion of pyruvate to lactate by the activated PKM2 limits the availability of pyruvate for entry into the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation.

Activation of AMPK Signaling and Depletion of TXNIP

DASA-58 treatment leads to a decrease in intracellular ATP levels, which in turn activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. This is observed through the increased phosphorylation of AMPK at threonine 172. Furthermore, **DASA-58** causes a reduction in the levels of thioredoxin-interacting protein (TXNIP), an intracellular glucose

sensor. This depletion is likely a consequence of the reduced levels of upstream glycolytic intermediates.

Quantitative Data on Metabolic Alterations

The following tables summarize the quantitative effects of **DASA-58** on key metabolic parameters in various cancer cell lines.

Table 1: Effect of **DASA-58** on Extracellular Lactate Levels

Cell Line	DASA-58 Concentration (μM)	Treatment Duration (h)	Fold Change in Extracellular Lactate	Reference
MCF7	30	72	Increased	
MDA-MB-231	30	72	Increased	
T47-D	30	72	Increased	
HCC1443	30	72	Increased	
MDA-MB-468	30	72	Increased	
H1299	40	Overnight	Decreased	
RPMI 8226	40	Not Specified	Decreased	

Note: The direction of change in lactate levels may vary depending on the cell line and experimental conditions.

Table 2: Effect of **DASA-58** on Oxygen Consumption Rate (OCR)

Cell Line	DASA-58 Concentration (μM)	Treatment Duration	Effect on OCR	Reference
MCF7	15, 30	Not Specified	Decreased	
MDA-MB-231	15, 30	Not Specified	Decreased	
T47-D	15, 30	Not Specified	Decreased	
HCC1443	15, 30	Not Specified	Decreased	
MDA-MB-468	15, 30	Not Specified	Decreased	

Table 3: Effect of **DASA-58** on Extracellular Acidification Rate (ECAR)

Cell Line	DASA-58 Concentration (μM)	Treatment Duration	Effect on ECAR	Reference
Breast Cancer Cell Lines	30, 60	0-72 h	Increased	
Prostate Cancer Cell Lines	Not Specified	Not Specified	Increased	

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of **DASA-58**.

Cell Culture and DASA-58 Treatment

- Cell Lines: Breast cancer cell lines (MCF7, MDA-MB-231, T47-D, HCC1443, MDA-MB-468), lung cancer cell line (H1299), and multiple myeloma cell line (RPMI 8226) can be used.
- Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

- **DASA-58 Preparation:** **DASA-58** is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). The stock solution is further diluted in culture medium to achieve the desired final concentrations (e.g., 15 μ M, 30 μ M, 40 μ M, 60 μ M). A vehicle control (DMSO) should be used in all experiments.

Immunoblotting

This protocol is for assessing the protein levels of PKM2, phospho-AMPK (Thr172), total AMPK, and TXNIP.

- **Cell Lysis:** After treatment with **DASA-58**, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein (e.g., 20-30 μ g) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Incubation:** The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions are:
 - Rabbit anti-PKM2 (1:1000)
 - Rabbit anti-phospho-AMPK α (Thr172) (1:1000)
 - Rabbit anti-AMPK α (1:1000)
 - Rabbit anti-TXNIP (1:1000)
 - Mouse anti- β -actin (1:5000) as a loading control.
- **Secondary Antibody and Detection:** The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Seahorse XF Analyzer Assay for Metabolic Flux Analysis

This protocol is for the real-time measurement of OCR and ECAR using a Seahorse XF Analyzer.

- **Cell Seeding:** Cells are seeded in a Seahorse XF cell culture microplate at an optimized density (e.g., 2×10^4 cells/well) and allowed to adhere overnight.
- **Assay Preparation:** On the day of the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO₂ incubator at 37°C for 1 hour. The sensor cartridge is hydrated with Seahorse XF Calibrant overnight.
- **Mito Stress Test:** A Seahorse XF Cell Mito Stress Test is performed according to the manufacturer's instructions. Briefly, OCR and ECAR are measured sequentially after the injection of:
 - **DASA-58** or Vehicle: To measure the immediate effect of the compound.
 - Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
 - FCCP: A protonophore that uncouples oxygen consumption from ATP production, to measure maximal respiration.
 - Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
- **Data Analysis:** The data is analyzed using the Seahorse Wave software to determine key metabolic parameters.

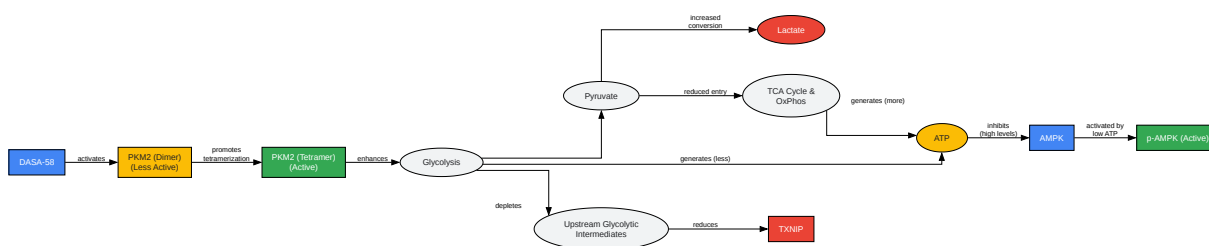
Extracellular Lactate Measurement

- **Sample Collection:** After **DASA-58** treatment for the desired duration, the cell culture medium is collected.
- **Lactate Assay:** The concentration of lactate in the medium is measured using a lactate assay kit according to the manufacturer's protocol.

- Normalization: The lactate concentration is normalized to the total protein content or cell number in the corresponding well.

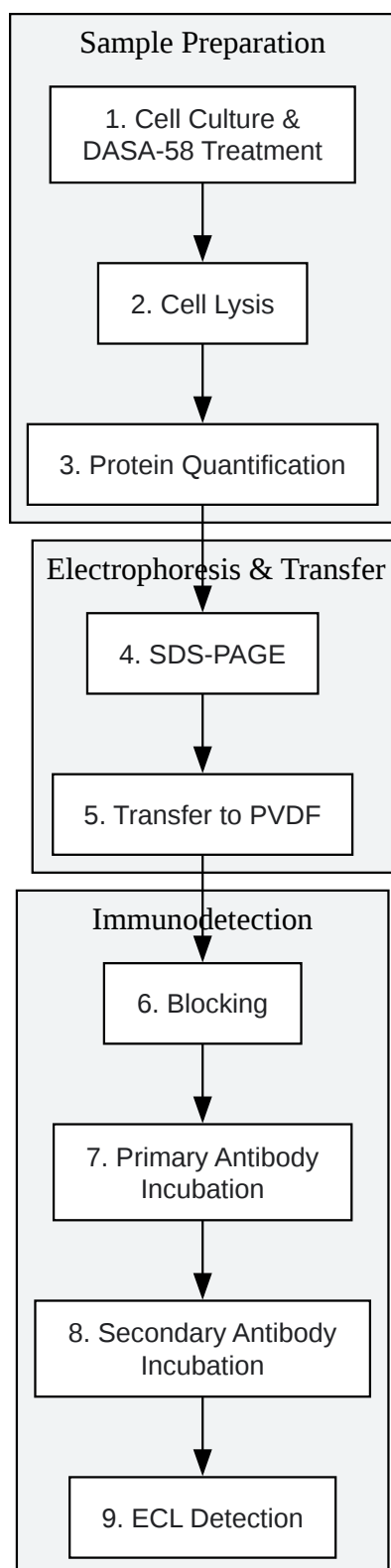
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **DASA-58** and the general workflows for the experimental protocols described above.



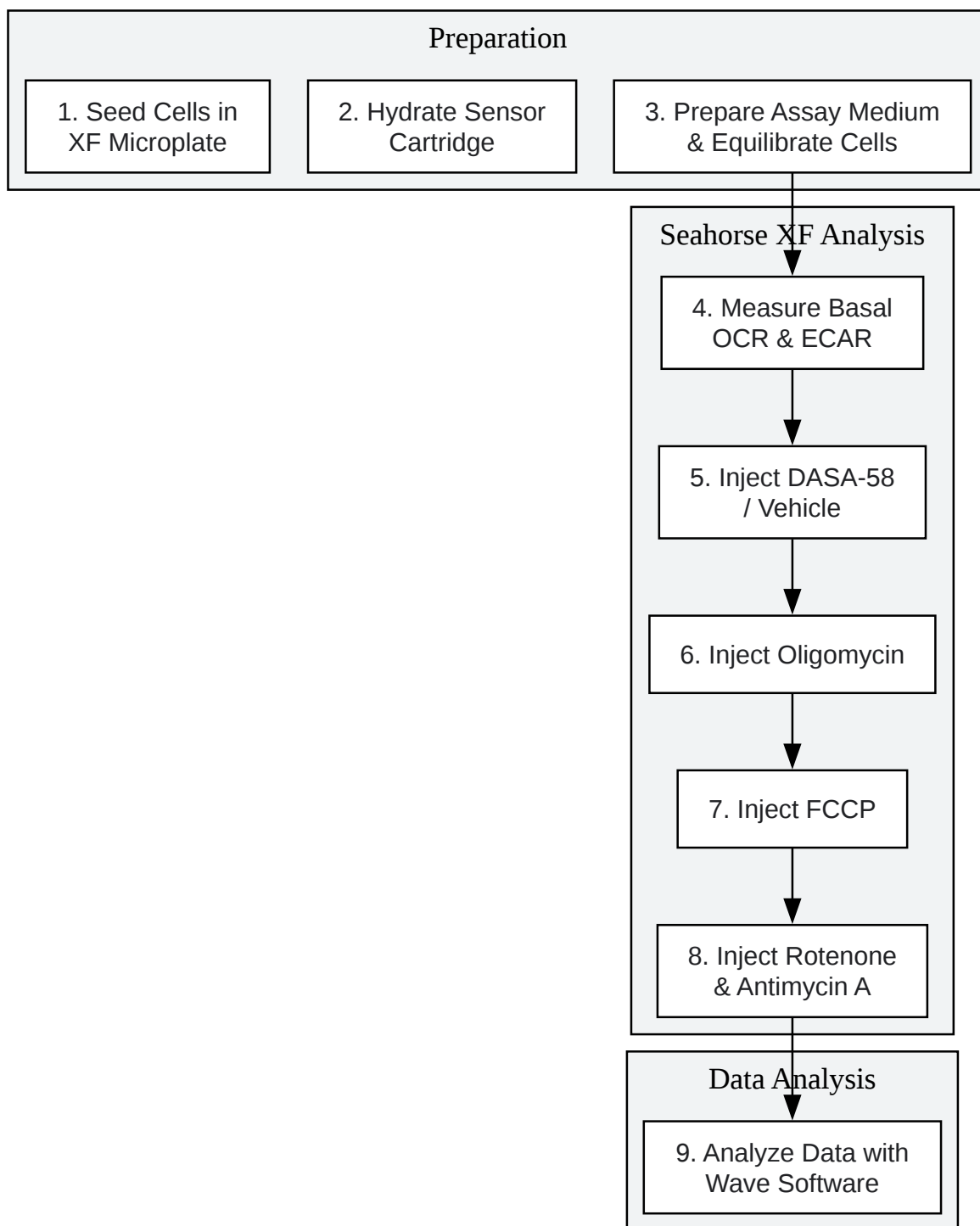
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Caption: **DASA-58** signaling pathway in cancer cells.



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Caption: Experimental workflow for immunoblotting.



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Caption: Experimental workflow for Seahorse XF assay.

Conclusion

DASA-58 represents a promising therapeutic agent that targets the metabolic plasticity of cancer cells. By activating PKM2, it effectively reverses the Warburg effect, leading to a metabolic state that is less favorable for tumor growth. The multifaceted metabolic reprogramming induced by **DASA-58**, including the enhancement of glycolysis, reduction of mitochondrial respiration, and activation of AMPK signaling, underscores its potential as a standalone or combination therapy. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of **DASA-58**.

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